Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
CAS No.:
Cat. No.: VC13583975
Molecular Formula: C19H22BNO4
Molecular Weight: 339.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H22BNO4 |
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Molecular Weight | 339.2 g/mol |
IUPAC Name | phenyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Standard InChI | InChI=1S/C19H22BNO4/c1-18(2)19(3,4)25-20(24-18)14-10-12-15(13-11-14)21-17(22)23-16-8-6-5-7-9-16/h5-13H,1-4H3,(H,21,22) |
Standard InChI Key | JTURKCDVNAXKIF-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has the molecular formula C₁₉H₂₂BNO₄ and a molecular weight of 339.19 g/mol . The structure comprises a phenyl carbamate group linked to a boron-containing aromatic ring, where the boron atom is stabilized within a pinacol ester framework (Figure 1). This configuration enhances stability while preserving reactivity for cross-coupling reactions.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 756520-47-5 |
Molecular Formula | C₁₉H₂₂BNO₄ |
Molecular Weight | 339.19 g/mol |
Purity (Commercial) | ≥95% |
Appearance | Crystalline solid |
Spectroscopic Data
Nuclear magnetic resonance (NMR) analysis confirms the structure:
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¹H NMR (CDCl₃, 300 MHz): δ 1.4 (s, 12H, pinacol methyl groups), 7.1–8.3 (m, aromatic protons) .
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The absence of NH signals in the carbamate region suggests complete reaction during synthesis .
Synthesis and Optimization
Reaction Pathway
The compound is synthesized via a two-step protocol:
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Amination: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline reacts with 4-nitrophenyl chloroformate in dichloromethane under reflux with pyridine as a base .
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Workup: Sequential washing with NaHCO₃, water, and brine yields the product in 91% purity .
Table 2: Synthesis Conditions
Parameter | Value |
---|---|
Solvent | Dichloromethane |
Base | Pyridine |
Temperature | Reflux (~40°C) |
Reaction Time | 13 hours |
Yield | 91% |
Scalability and Challenges
Industrial-scale production faces challenges in maintaining stoichiometric balance between the aniline derivative and chloroformate. Excess pyridine improves carbamate formation but complicates purification . Advances in flow chemistry could mitigate these issues by enhancing mixing efficiency.
Functional Applications in Research
Suzuki–Miyaura Cross-Coupling
The pinacol boronate group enables palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures critical for pharmaceuticals and organic electronics . For example, analogous boronates have been used to synthesize aggregation-induced emission (AIE) molecules with quantum yields exceeding 12% .
Carbamate as a Protecting Group
The phenyl carbamate moiety serves as a transient protecting group for amines in multistep syntheses. Its stability under basic conditions allows selective deprotection using mild acids, as demonstrated in peptide synthesis .
Materials Science
While direct applications in covalent organic frameworks (COFs) are unreported, structurally similar boronates act as linkers in COF networks. The carbamate group may introduce hydrogen-bonding sites, potentially enhancing material porosity .
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